

Introduction: Unveiling a Niche Neuromodulator

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Compound of Interest

Compound Name: 2-Cyclooctyl-ethylamine

CAS No.: 4744-94-9

Cat. No.: B1507534

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2-Cyclooctyl-ethylamine, identified by CAS number 4744-94-9, is a primary amine featuring a distinctive cyclooctyl group bonded to an ethylamine moiety.^[1] This unique structural arrangement, combining a large, flexible cycloalkane with a reactive amino group, confers specific physicochemical properties that are of significant interest in the fields of neurochemistry and medicinal chemistry. While not a mainstream pharmaceutical agent, its demonstrated biological activity, particularly its influence on central nervous system catecholamine levels, marks it as a valuable molecular probe for researchers and a potential scaffold for the development of novel therapeutics.^[1]

This guide serves as a technical monograph for drug development professionals and scientists, consolidating the available data on **2-Cyclooctyl-ethylamine**. It will delve into its chemical properties, synthesis, known pharmacological effects, and provide validated experimental protocols to facilitate further investigation.

Physicochemical and Structural Characteristics

The compound's identity and core properties are summarized below. The large, lipophilic cyclooctyl ring suggests a potential for blood-brain barrier penetration, a critical attribute for centrally acting agents.

Property	Value	Source
CAS Number	4744-94-9	[1][2][3][4]
Molecular Formula	C ₁₀ H ₂₁ N	[1][4]
Molecular Weight	155.28 g/mol	[1][4]
IUPAC Name	2-cyclooctylethanamine	[4]
Synonyms	(2-cyclooctylethyl)amine, Cyclooctaneethanamine	[1][4]
Boiling Point	116-117 °C (at 23 Torr)	[2]
Density	0.847 g/cm ³ (Predicted)	[2]
pKa	10.52 (Predicted)	[2]
Physical Form	Solid	[2]
SMILES	C1CCCC(CCC1)CCN	[4]
InChI Key	CYLNFXZMOWHGFB- UHFFFAOYSA-N	[4]

Chemical Synthesis and Reactivity Profile

As a primary amine, **2-Cyclooctyl-ethylamine** exhibits reactivity characteristic of its class, making it a versatile building block.[5]

Core Reactivity

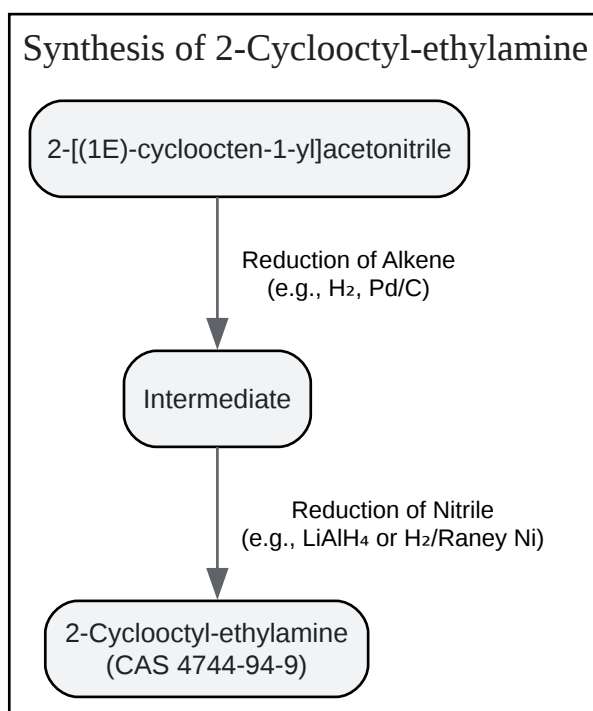
- Nucleophilic Substitution:** The lone pair of electrons on the nitrogen atom makes it an effective nucleophile. It readily reacts with electrophiles like acyl chlorides in an addition-elimination reaction to form stable N-substituted amides.[1][6] This is a foundational reaction for creating derivatives for structure-activity relationship (SAR) studies.
- Salt Formation:** Its basic nature (pKa ≈ 10.5) allows it to react with acids to form the corresponding ammonium salts, which can be advantageous for altering solubility or for purification.[1]

- Photocatalysis: The compound has been noted for its use as a catalyst in certain photocatalytic organic transformations, though this application is outside the scope of drug development.[1]

Synthetic Pathway Overview

The synthesis of **2-Cyclooctyl-ethylamine** can be achieved through various standard organic transformations. A common and logical approach involves the reduction of a nitrile precursor. One documented method starts from a cyclooctene derivative.[1] This highlights a strategy of building the ethylamine sidechain onto a pre-formed cyclooctyl ring system.

A representative synthetic scheme is illustrated below. This multi-step process leverages common, high-yielding reactions to construct the target molecule.



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Caption: Generalized synthetic route to **2-Cyclooctyl-ethylamine**.

Pharmacological Profile: A Modulator of Adrenergic Pathways

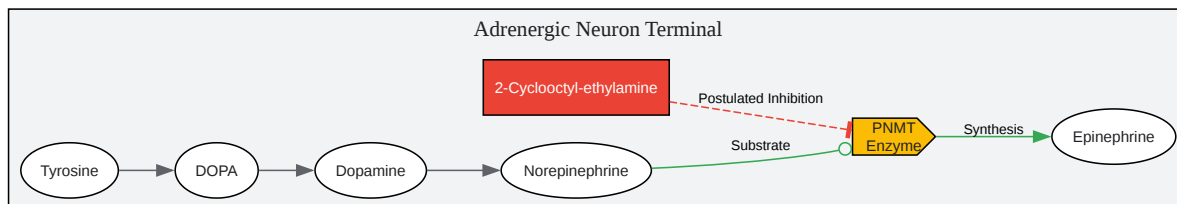
The most compelling evidence for the biological activity of **2-Cyclooctyl-ethylamine** comes from neurochemical studies. Research has demonstrated that it can significantly decrease epinephrine concentrations in key brain regions.[1]

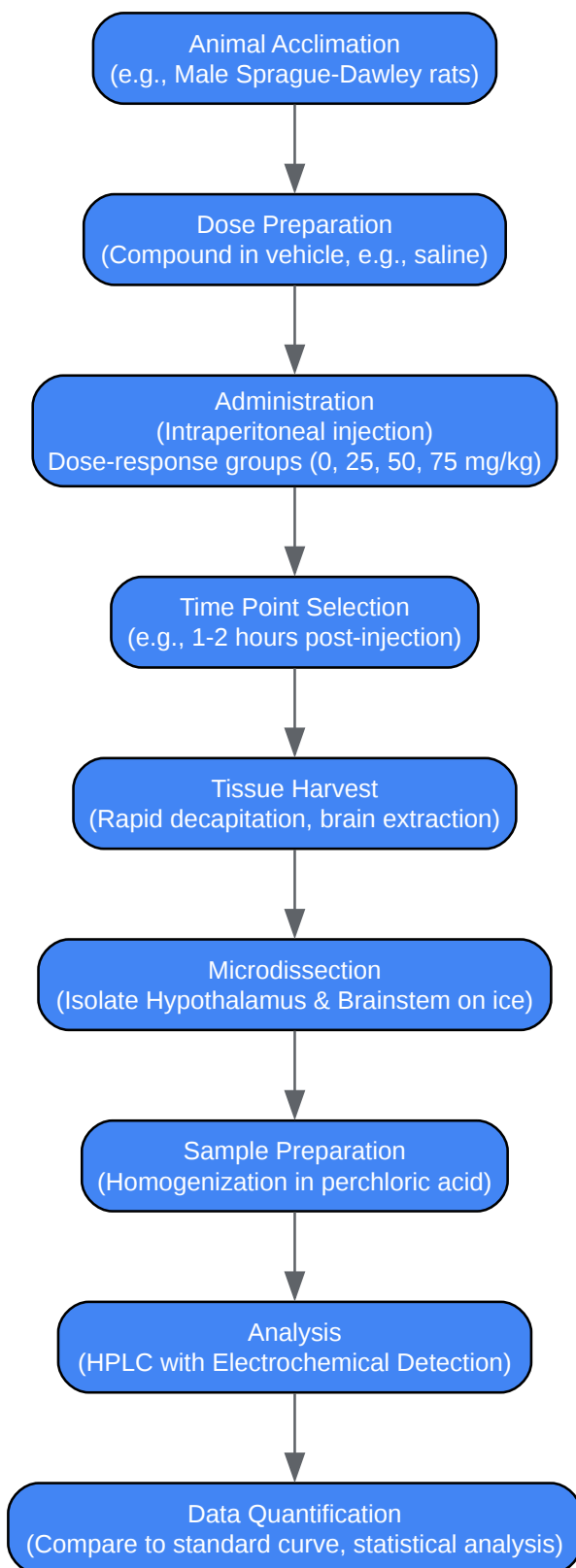
Mechanism of Action: Postulated Interaction

When administered intraperitoneally to animal models at doses ranging from 25 to 75 mg/kg, **2-Cyclooctyl-ethylamine** induced a dose-dependent reduction in epinephrine levels in both the hypothalamus and the brainstem.[1] This finding strongly suggests an interaction with the adrenergic system. While the precise molecular target has not been fully elucidated, this activity points towards several possibilities:

- Inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step of epinephrine synthesis.
- Modulation of catecholamine release or reuptake mechanisms.
- Indirect effects via other neurotransmitter systems that regulate adrenergic neurons.

The ability of ethylamine derivatives to enhance catecholamine release in a modulatory fashion has been patented for potential use in treating conditions like Parkinson's disease, depression, and Alzheimer's disease.[7] This provides a broader context for the potential therapeutic relevance of compounds like **2-Cyclooctyl-ethylamine**.





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Sources

- [1. Buy 2-Cyclooctyl-ethylamine | 4744-94-9 \[smolecule.com\]](#)
- [2. 2-CYCLOOCTYL-ETHYLAMINE | 4744-94-9 \[chemicalbook.com\]](#)
- [3. chembk.com \[chembk.com\]](#)
- [4. \(2-Cyclooctylethyl\)Amine | C10H21N | CID 28064018 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. CAS 5452-37-9: Cyclooctylamine | CymitQuimica \[cymitquimica.com\]](#)
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